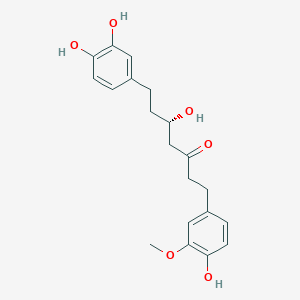
3''-Demethylhexahydrocurcumin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’‘-Demethylhexahydrocurcumin is a derivative of curcumin, a polyphenolic compound found in the rhizome of turmeric (Curcuma longa). This compound is of significant interest due to its potential therapeutic properties and its role in various scientific research applications. Unlike curcumin, 3’'-Demethylhexahydrocurcumin has a modified structure that may enhance its bioavailability and stability, making it a promising candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Demethylhexahydrocurcumin typically involves the hydrogenation of curcumin. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure complete hydrogenation and to avoid over-reduction of the compound.
Industrial Production Methods: Industrial production of 3’'-Demethylhexahydrocurcumin follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3’'-Demethylhexahydrocurcumin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of fully hydrogenated curcumin derivatives.
Substitution: Formation of halogenated curcumin derivatives.
Aplicaciones Científicas De Investigación
3’'-Demethylhexahydrocurcumin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation reactions and as a precursor for synthesizing other curcumin derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 3’'-Demethylhexahydrocurcumin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Properties: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and PI3K/Akt.
Comparación Con Compuestos Similares
Curcumin: The parent compound with similar therapeutic properties but lower bioavailability.
Demethoxycurcumin: Another curcumin derivative with one less methoxy group.
Bis-demethoxycurcumin: A derivative with two less methoxy groups.
Uniqueness: 3’'-Demethylhexahydrocurcumin stands out due to its enhanced stability and bioavailability compared to curcumin. Its fully hydrogenated structure makes it less prone to degradation and more effective in biological systems.
Propiedades
Fórmula molecular |
C20H24O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(5S)-7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C20H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h4-5,8-11,15,21,23-25H,2-3,6-7,12H2,1H3/t15-/m0/s1 |
Clave InChI |
MSLIBNPPWWCGPY-HNNXBMFYSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCC(=O)C[C@H](CCC2=CC(=C(C=C2)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)

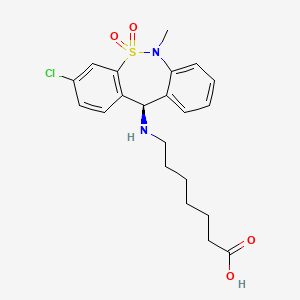
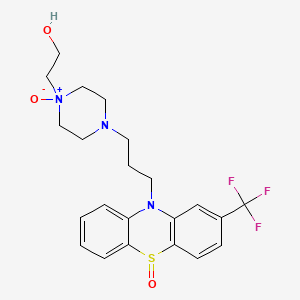
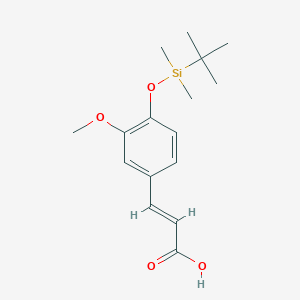
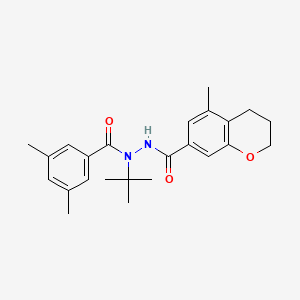
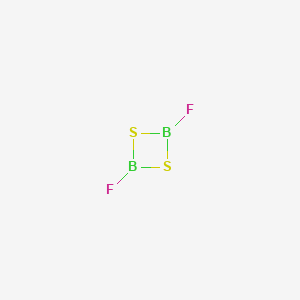
![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
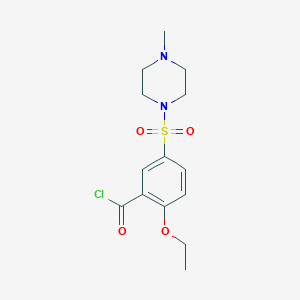
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
